2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Description
The exact mass of the compound this compound is 323.10923335 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-3-4-15(13(2)9-12)10-17(22)21-18-20-16(11-23-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXPCQNGMASGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.36 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.36 g/mol |
| Chemical Structure | Structure |
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. The thiazole ring enhances the interaction with microbial enzymes, contributing to its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiazole are effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 50 µg/mL .
Antifungal Activity
The compound's structure suggests potential antifungal properties due to the presence of a pyridine ring which can inhibit ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole, making it a candidate for further development in antifungal therapies .
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. A study demonstrated that modifications to the thiazole framework could lead to compounds with significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound displayed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features. Key findings from SAR studies include:
- Substituents on the Thiazole Ring : Electron-withdrawing groups at the ortho position enhance activity.
- Aromatic Substituents : The presence of aromatic rings increases lipophilicity and enhances membrane penetration.
- Pyridine Moiety : The pyridine ring contributes to improved binding affinity with biological targets.
Case Studies
-
Antimicrobial Efficacy Study :
A series of thiazole derivatives were synthesized and tested against various bacterial strains. The most potent compound exhibited an MIC of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties . -
Cytotoxicity Assessment :
In vitro studies on cancer cell lines showed that certain derivatives of this compound had IC50 values significantly lower than doxorubicin in A431 and Jurkat cells, suggesting promising anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
